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Introduction

Erlose, a non-reducing trisaccharide, is a carbohydrate of increasing interest in the fields of
nutrition, food science, and potentially, therapeutics. Composed of two glucose units and one
fructose unit, it is naturally found in honey and honeydew produced by aphids.[1] Its structural
similarity to sucrose, coupled with a lower cariogenic potential, has positioned it as a subject of
research for its applications as a sugar substitute and potential prebiotic. This technical guide
provides a comprehensive overview of the chemical structure of erlose, its physicochemical
properties, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure of Erlose

Erlose is a trisaccharide with the molecular formula C1sH32016 and a molecular weight of
504.44 g/mol .[2][3] Its systematic name is a-D-glucopyranosyl-(1 — 4)-a-D-glucopyranosyl-

(1 - 2)-B-D-fructofuranoside.[4] This nomenclature precisely describes its composition and the
linkages between its monosaccharide units.

The structure of erlose consists of:
e Two a-D-glucose units.

e One (-D-fructose unit.
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The glycosidic linkages that bond these monosaccharides are:
e An 0-(1-4) linkage between the two glucose units, forming a maltose subunit.

e An a-(1-2) linkage between the second glucose unit and the fructose unit, which is the
same linkage found in sucrose.[5]

Essentially, erlose can be considered as a sucrose molecule where a glucose molecule is
attached to the glucose moiety of sucrose at the 4-position.[5]

Physicochemical Properties

The physicochemical properties of erlose are summarized in the table below, providing key
guantitative data for researchers.
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Property Value References
Molecular Formula C1sH32016 [21[61[7]
Molecular Weight 504.44 g/mol [2][3][6]
CAS Number 13101-54-7 [21[61[7]

Systematic Name

a-D-Glc-(1 - 4)-a-D-Glc-(1 - 2)-

[2]14]

B-D-Fru
Appearance White to off-white powder [2]
Melting Point 105 °C [6]
Boiling Point 889.2 °C at 760 mmHg [6]
Density 1.81 g/cm3 [6]

Solubility in Water

50 mg/mL, clear to slightly
hazy

[2](6]

Optical Activity [0]20/D

+108.5° to +112.0° (c = 0.84%

in water)

[2]

Hydrogen Bond Donor Count 11 [6]
Hydrogen Bond Acceptor

ydrog p 16 [6]
Count
Rotatable Bond Count 8 [6]

Experimental Protocols
Enzymatic Synthesis of Erlose using Levansucrase

This protocol describes the synthesis of erlose from sucrose and maltose using levansucrase,

an enzyme known for its transfructosylating activity.

Materials:

e Levansucrase (e.g., from Bacillus subtilis)
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e Sucrose

» Maltose

e Sodium acetate buffer (pH 6.0)

» Deionized water

» Reaction vessel with temperature and agitation control
e Quenching reagent (e.g., heat or pH adjustment)

 Purification system (e.g., column chromatography with activated carbon or ion-exchange
resin)

Procedure:

o Substrate Solution Preparation: Prepare a concentrated solution of sucrose and maltose in
sodium acetate buffer. A high total solute concentration (e.g., 240 g/L) is recommended to
favor the transferase reaction over hydrolysis.[7] The ratio of sucrose to maltose can be
optimized, with ratios around 1:1 being a good starting point.

e Enzymatic Reaction:

o Equilibrate the substrate solution to the optimal temperature for the levansucrase activity
(typically around 37-50 °C).

o Add the levansucrase to the substrate solution to initiate the reaction. The enzyme
concentration should be optimized for efficient conversion.

o Incubate the reaction mixture with constant stirring for a predetermined time (e.g., 1-24
hours). Monitor the reaction progress by periodically analyzing samples for the formation
of erlose and the consumption of sucrose.

o Reaction Termination: Deactivate the enzyme to stop the reaction. This can be achieved by
heating the reaction mixture (e.g., to 100 °C for 10 minutes) or by rapidly changing the pH.

e Purification of Erlose:
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o Remove the deactivated enzyme and any precipitated material by centrifugation or
filtration.

o The resulting solution will contain erlose, unreacted substrates (sucrose, maltose), and
byproducts (glucose, fructose, and potentially levan).

o Purify erlose from this mixture using column chromatography. A common method involves
using an activated carbon column, eluting with a water-ethanol gradient to separate the
different sugars. lon-exchange chromatography can also be employed.

e Product Characterization: Confirm the identity and purity of the isolated erlose using
analytical techniques such as HPLC and NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC)
Analysis of Erlose

This protocol outlines a general method for the quantification of erlose in a sample, adaptable
for reaction monitoring or analysis in food matrices.

Instrumentation and Materials:
» HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD).

o Carbohydrate analysis column (e.g., an amino- or amide-bonded silica column, or an ion-
exchange column in lead(ll) form).

» Mobile phase: Acetonitrile/water gradient for amino/amide columns, or deionized water for
ion-exchange columns.

e Erlose standard of known purity.
e Sample preparation reagents (e.g., deionized water, solvents for extraction, filters).
Procedure:

o Standard Preparation: Prepare a series of standard solutions of erlose in deionized water at
known concentrations to generate a calibration curve.
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e Sample Preparation:

o For liquid samples (e.g., from a synthesis reaction), dilute an aliquot with deionized water
to a concentration within the range of the calibration curve.

o For solid or semi-solid samples (e.g., honey), dissolve a known weight of the sample in
deionized water, and if necessary, perform a solid-phase extraction (SPE) to remove
interfering substances like proteins and lipids.

o Filter all samples and standards through a 0.45 um syringe filter before injection.
e Chromatographic Conditions:
o Column: A column specifically designed for carbohydrate analysis.

o Mobile Phase: For a typical amino column, a gradient of acetonitrile and water (e.g.,
starting at 80:20 and decreasing the acetonitrile concentration) is used. For an ion-
exchange column, isocratic elution with high-purity water is common.

o Flow Rate: Typically 0.5-1.5 mL/min.

o Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure
reproducible retention times.

o Injection Volume: Typically 10-20 pL.

[e]

Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
e Data Analysis:

o lIdentify the erlose peak in the sample chromatogram by comparing its retention time with
that of the erlose standard.

o Quantify the amount of erlose in the sample by integrating the peak area and comparing it
to the calibration curve generated from the standards.
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Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of erlose.
Instrumentation and Materials:

e High-field NMR spectrometer (e.g., 400 MHz or higher).

 NMR tubes.

o Deuterated solvent (e.g., D20).

o Erlose sample.

Procedure:

e Sample Preparation: Dissolve a few milligrams of the purified erlose sample in
approximately 0.6 mL of D20 in an NMR tube.

e 1H NMR Spectroscopy:
o Acquire a one-dimensional *H NMR spectrum.

o The anomeric protons of the three sugar residues will appear as distinct signals in the
downfield region (typically 4.5-5.5 ppm). The coupling constants (J-values) of these
signals provide information about the stereochemistry of the glycosidic linkages (a or 3).

o The remaining ring protons will appear in the more crowded upfield region (typically 3.2-
4.2 ppm).

e 13C NMR Spectroscopy:
o Acquire a one-dimensional 3C NMR spectrum.
o The anomeric carbons will resonate in the downfield region (typically 90-110 ppm).

o The other ring carbons will appear in the region of 60-85 ppm.
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e 2D NMR Spectroscopy:

o To fully assign all proton and carbon signals and confirm the connectivity, acquire two-
dimensional NMR spectra such as:

= COSY (Correlation Spectroscopy): To identify proton-proton couplings within each sugar
ring.

» HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded
protons and carbons.

» HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for determining the
glycosidic linkages between the sugar units. For instance, a correlation between the
anomeric proton of one glucose unit and C4 of the other glucose unit would confirm the
(1-4) linkage. Similarly, a correlation between the anomeric proton of the second
glucose and C2 of the fructose would confirm the (1 - 2) linkage.

Visualizations
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Caption: Enzymatic synthesis of erlose via transfructosylation.

Conclusion

Erlose presents a fascinating structure with properties that make it a compelling subject for
research in various scientific disciplines. This guide has provided a detailed overview of its
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chemical nature, quantitative physicochemical data, and foundational experimental protocols
for its synthesis and analysis. The provided methodologies for enzymatic synthesis, HPLC
guantification, and NMR structural elucidation offer a solid starting point for researchers and
professionals in drug development and food science to explore the potential of this unique
trisaccharide. As research continues, a deeper understanding of its biological activities and
potential applications is anticipated to emerge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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